

An In-depth Technical Guide to Bathocuproine Disulfonate: Chemical Properties, Structure, and Applications

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Compound of Interest

Compound Name: Bathocuproine disulfonate

Cat. No.: B1214263

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Abstract

Bathocuproine disulfonate (BCS) is a water-soluble, high-affinity chelating agent with a strong specificity for cuprous ions (Cu(I)). Its ability to form a stable, intensely colored complex with Cu(I) has established it as an indispensable tool in analytical chemistry and various biological research fields. This technical guide provides a comprehensive overview of the chemical and physical properties of **bathocuproine disulfonate**, its molecular structure, and detailed experimental protocols for its application in copper quantification. Furthermore, this document illustrates the underlying chemical reaction and experimental workflows through detailed diagrams to facilitate a deeper understanding and practical implementation of BCS-based assays.

Core Chemical and Physical Properties

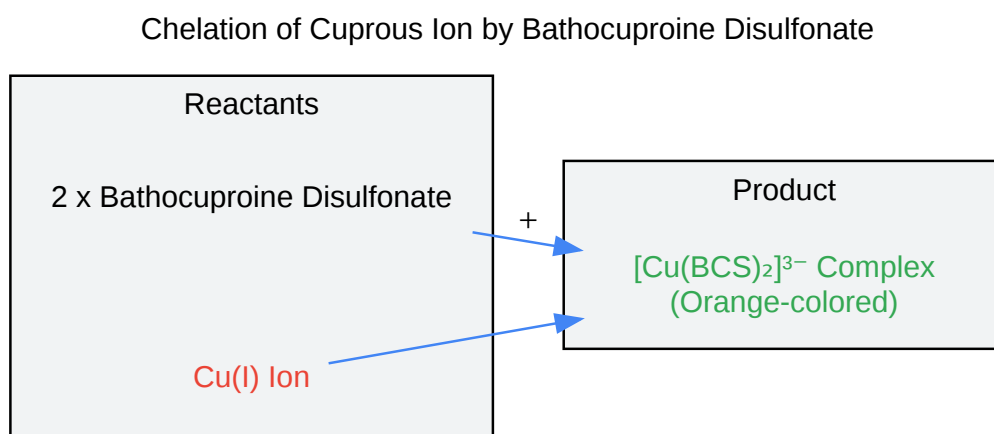
Bathocuproine disulfonate, systematically named disodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-disulfonate, is a derivative of phenanthroline.[1][2][3] The sulfonation of the parent compound, bathocuproine, significantly enhances its aqueous solubility, making it highly suitable for biochemical assays.[4] The key quantitative and qualitative properties of **bathocuproine disulfonate** (in its common disodium salt hydrate form) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |
|---|--|--------------|
| Chemical Name | Bathocuproinedisulfonic acid disodium salt | [5] |
| Synonyms | BCS, Disodium bathocuproinedisulfonate, 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt | [5][6] |
| CAS Number | 52698-84-7 | [6] |
| Molecular Formula | C ₂₆ H ₁₈ N ₂ Na ₂ O ₆ S ₂ | [6] |
| Molecular Weight | 564.54 g/mol | [6] |
| Appearance | White to beige or light tan powder/solid | [5] |
| Solubility | Soluble in water (50 mg/mL) | [5] |
| Melting Point | >300 °C | [5][7] |
| pH | 10 (10 g/L in H ₂ O at 20 °C) | [7] |
| Absorption Maximum (λ _{max}) of Cu(I) Complex | 483 nm | [8] |
| Molar Absorptivity (ε) of Cu(I) Complex | 12,250 M ⁻¹ cm ⁻¹ | [8] |

Molecular Structure and Chelation Chemistry

The structure of **bathocuproine disulfonate** is characterized by a planar 1,10-phenanthroline core, substituted with two methyl groups at positions 2 and 9, and two phenyl sulfonate groups at positions 4 and 7. The steric hindrance imposed by the methyl groups adjacent to the nitrogen atoms prevents the formation of a stable complex with copper in its +2 oxidation state (cupric ion), thereby conferring high selectivity for the cuprous ion (Cu(I)).

The chelation of Cu(I) by **bathocuproine disulfonate** is a rapid reaction that results in the formation of a stable, water-soluble, orange-colored complex.[9] Two molecules of **bathocuproine disulfonate** coordinate with one cuprous ion in a tetrahedral geometry.[8][10] This complex exhibits a strong absorbance at approximately 483 nm, which is the basis for its use in the spectrophotometric quantification of copper.[8]



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Figure 1: Chelation Reaction of **Bathocuproine Disulfonate** with a Cuprous Ion.

Experimental Protocols

The following sections provide detailed methodologies for the use of **bathocuproine disulfonate** in common experimental settings.

Spectrophotometric Determination of Copper

This protocol outlines a general procedure for the quantification of copper in an aqueous sample. It is crucial to note that this method directly measures Cu(I). To determine the total copper content (Cu(I) + Cu(II)), a reduction step is necessary to convert all Cu(II) to Cu(I) prior to the addition of **bathocuproine disulfonate**.

Materials:

- **Bathocuproine disulfonate** (BCS) solution (0.1% w/v): Dissolve 0.1 g of **bathocuproine disulfonate** disodium salt in 100 mL of deionized water.[9]
- Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This acts as the reducing agent.[9]
- Sodium citrate solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water. This is used as a buffering and stabilizing agent.[9][11]
- Standard Copper Solution (e.g., 1000 mg/L): A certified standard for calibration.
- Volumetric flasks and pipettes
- Spectrophotometer

Procedure:

- **Sample Preparation:** Prepare a series of copper standards of known concentrations by diluting the standard copper solution. Prepare a blank solution containing all reagents except the copper standard.
- **Reduction of Cu(II)** (for total copper measurement): To a volumetric flask containing the sample or standard, add 1 mL of the 10% hydroxylamine hydrochloride solution and mix well. [9] Allow the reaction to proceed for a few minutes to ensure complete reduction of any Cu(II) to Cu(I).
- **Buffering:** Add 5 mL of the 30% sodium citrate solution and mix.[9]
- **Complex Formation:** Add a sufficient volume of the 0.1% **bathocuproine disulfonate** solution (e.g., 5 mL) and mix thoroughly.[9] A characteristic orange color will develop in the presence of copper.
- **Volume Adjustment:** Bring the solution to the final volume with deionized water and mix.
- **Incubation:** Allow the solution to stand for a few minutes to ensure complete color development.

- Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at 483 nm against the reagent blank.[8]
- Quantification: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of copper in the sample from the calibration curve.

BCS Protein Assay

The BCS assay can also be used for the determination of protein concentration in a sample. This is an indirect method where Cu(II) binds to the peptide bonds in the protein (a biuret-like reaction). The remaining unbound Cu(II) is then reduced to Cu(I), which subsequently forms a colored complex with BCS. The measured absorbance is inversely proportional to the protein concentration.[12]

Materials:

- BCS Assay Kit containing:
 - Solution A (Copper(II) reagent)
 - Solution B (BCS reagent)
- Protein standard (e.g., Bovine Serum Albumin, BSA)
- Microplate reader or spectrophotometer
- Microcentrifuge tubes or microplate

Procedure:

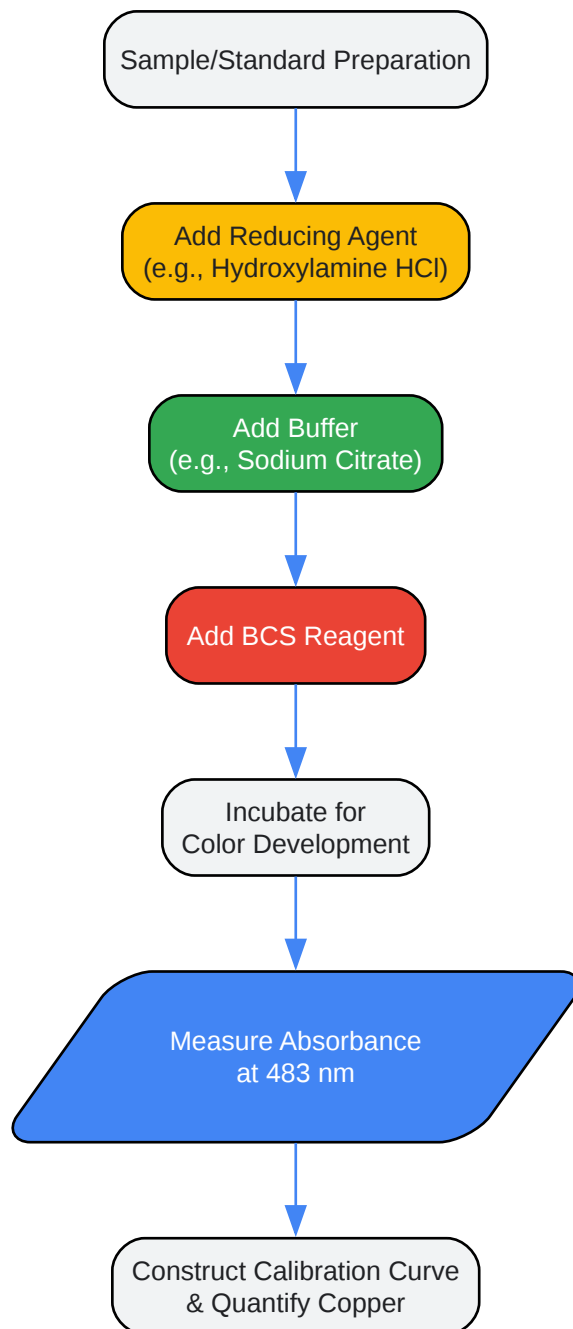
- Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with known concentrations in the same buffer as the unknown sample.[12]
- Sample Aliquoting: Aliquot a small volume (e.g., 50 μ L) of each standard and the unknown protein sample into separate microcentrifuge tubes or wells of a microplate.[12]
- Addition of Reagent A: Add 100 μ L of Solution A to each tube/well and mix briefly.[12]

- Addition of Reagent B: Add 900 μ L of Solution B to each tube/well and mix thoroughly.[12]
- Incubation: Incubate the reactions at room temperature for a specified time as per the kit instructions to allow for color development.
- Absorbance Measurement: Measure the absorbance of each sample at 485 nm.[12]
- Data Analysis: Construct a standard curve by plotting the absorbance of the BSA standards against their concentrations. The concentration of the unknown protein sample can then be determined from this curve.

Experimental Workflows and Logical Relationships

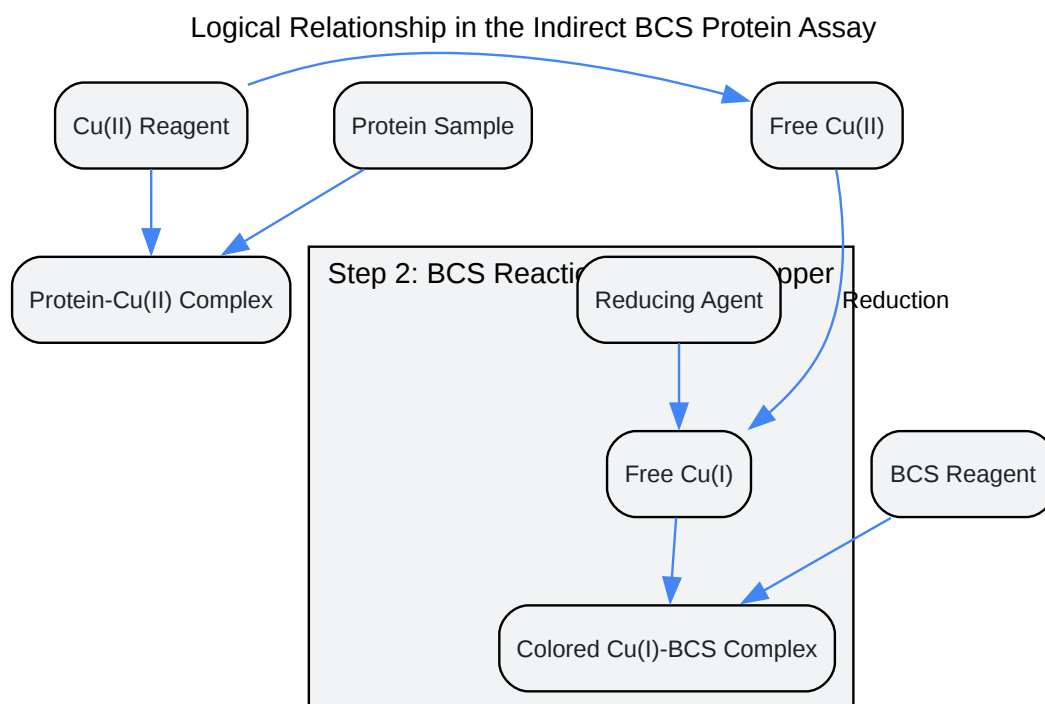
Visualizing the experimental workflow can aid in the systematic execution of the assays. The following diagrams, created using the DOT language, illustrate a generalized workflow for spectrophotometric copper determination and the principle of the indirect BCS protein assay.

General Workflow for Spectrophotometric Copper Determination



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Figure 2: Spectrophotometric Copper Assay Workflow.



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Figure 3: Principle of the Indirect BCS Protein Assay.

Conclusion

Bathocuproine disulfonate is a robust and versatile reagent for researchers and professionals in various scientific disciplines. Its high water solubility, selectivity for cuprous ions, and the intense color of its copper complex make it an ideal choice for sensitive and reliable quantification of copper and for indirect protein assays. The detailed chemical properties, structural information, and experimental protocols provided in this guide are intended to serve as a valuable resource for the effective application of **bathocuproine disulfonate** in laboratory settings. The visualization of the chelation reaction and experimental workflows further clarifies the underlying principles and practical steps involved in its use. Adherence to the outlined protocols and a thorough understanding of the reaction chemistry

will ensure accurate and reproducible results in a wide range of analytical and biological applications.

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